Cas no 1007455-29-9 (Methyl 6-cyano-2-fluoro-3-methoxybenzoate)

Methyl 6-cyano-2-fluoro-3-methoxybenzoate is a fluorinated aromatic ester with a cyano and methoxy substituent, offering versatility as a synthetic intermediate in pharmaceutical and agrochemical applications. The presence of electron-withdrawing (cyano, fluoro) and electron-donating (methoxy) groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. Its fluorine moiety improves metabolic stability in bioactive compounds, while the ester group allows for further functionalization. The compound's well-defined structure and high purity make it suitable for precision synthesis. It is particularly valuable in constructing heterocycles or as a precursor for fluorinated active ingredients. Proper handling is advised due to potential sensitivity to hydrolysis under extreme conditions.
Methyl 6-cyano-2-fluoro-3-methoxybenzoate structure
1007455-29-9 structure
Product Name:Methyl 6-cyano-2-fluoro-3-methoxybenzoate
CAS No:1007455-29-9
MF:C10H8FNO3
MW:209.173826217651
MDL:MFCD20482378
CID:1126347
PubChem ID:69163771
Update Time:2025-05-21

Methyl 6-cyano-2-fluoro-3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-cyano-2-fluoro-3-methoxybenzoate
    • 6-Cyano-2-fluoro-3-methoxybenzoic acid methyl ester
    • AS-41916
    • CS-0439667
    • METHYL6-CYANO-2-FLUORO-3-METHOXYBENZOATE
    • SCHEMBL4728025
    • MFCD20482378
    • AKOS027324223
    • A930060
    • DTXSID30739937
    • 1007455-29-9
    • Benzoic acid, 6-cyano-2-fluoro-3-methoxy-, methyl ester
    • MDL: MFCD20482378
    • Inchi: 1S/C10H8FNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3
    • InChI Key: DUGMFBQBMPPEBQ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C#N)C=1C(=O)OC)OC

Computed Properties

  • Exact Mass: 209.04882128g/mol
  • Monoisotopic Mass: 209.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 59.3Ų

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Additional information on Methyl 6-cyano-2-fluoro-3-methoxybenzoate

Methyl 6-cyano-2-fluoro-3-methoxybenzoate: A Versatile Building Block in Organic Synthesis

Methyl 6-cyano-2-fluoro-3-methoxybenzoate (CAS No. 1007455-29-9) is an important aromatic ester compound that has gained significant attention in pharmaceutical and agrochemical research. This fluorinated benzoate derivative serves as a crucial intermediate in the synthesis of various biologically active molecules. With its unique combination of functional groups - including cyano, fluoro, and methoxy substituents - this compound offers remarkable versatility in organic transformations.

The molecular structure of Methyl 6-cyano-2-fluoro-3-methoxybenzoate features three distinct functional groups strategically positioned on the benzene ring. The cyano group at the 6-position acts as a strong electron-withdrawing group, while the fluoro substituent at the 2-position provides both electronic and steric effects. The methoxy group at the 3-position contributes to the compound's solubility profile and offers potential sites for further chemical modifications. This carefully balanced arrangement makes it particularly valuable for constructing complex molecular architectures.

Recent trends in medicinal chemistry have shown growing interest in fluorinated aromatic compounds like Methyl 6-cyano-2-fluoro-3-methoxybenzoate. Researchers are particularly focused on how the introduction of fluorine atoms can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of both cyano and fluoro groups in this molecule makes it an attractive scaffold for developing new drug candidates, especially in areas such as kinase inhibitors and GPCR modulators.

In synthetic applications, Methyl 6-cyano-2-fluoro-3-methoxybenzoate serves multiple purposes. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol. The cyano group can be converted to various other functional groups including carboxylic acids, amides, or tetrazoles. These transformation possibilities make this compound a valuable starting material for combinatorial chemistry and parallel synthesis approaches that are currently popular in drug discovery programs.

The compound's physicochemical properties contribute to its widespread utility. With a molecular weight of 209.18 g/mol, Methyl 6-cyano-2-fluoro-3-methoxybenzoate typically appears as a white to off-white crystalline powder. It demonstrates moderate solubility in common organic solvents such as methanol, ethanol, and acetonitrile, but limited solubility in water. These characteristics make it suitable for various reaction conditions and purification methods commonly employed in modern synthetic laboratories.

From a safety perspective, Methyl 6-cyano-2-fluoro-3-methoxybenzoate requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be worn when handling this compound. Good ventilation practices should be maintained, especially when working with powdered material. These precautions align with current industry standards for handling functionalized aromatic compounds in research and development settings.

The commercial availability of Methyl 6-cyano-2-fluoro-3-methoxybenzoate has increased in recent years to meet growing demand from the pharmaceutical sector. Several specialty chemical suppliers now offer this compound in various quantities, from gram-scale for research purposes to kilogram quantities for process development. The current market price reflects its status as a specialty intermediate, with costs varying based on purity specifications and order volume.

Analytical characterization of Methyl 6-cyano-2-fluoro-3-methoxybenzoate typically involves a combination of techniques. High-performance liquid chromatography (HPLC) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) confirms the structure. Mass spectrometry provides additional confirmation of molecular weight, and melting point determination helps verify the compound's identity. These analytical methods ensure the quality of material supplied to end users in various research applications.

Looking forward, the applications of Methyl 6-cyano-2-fluoro-3-methoxybenzoate are expected to expand further. As drug discovery efforts increasingly focus on fluorinated small molecules, the demand for versatile building blocks like this compound will likely grow. Its potential uses in materials science, particularly in the development of specialty polymers and liquid crystals, represent another promising avenue for future research and commercial development.

For researchers working with Methyl 6-cyano-2-fluoro-3-methoxybenzoate, proper storage conditions are essential to maintain product quality. The compound should be kept in a tightly sealed container, protected from moisture, and stored at room temperature or below. Under these conditions, the material typically remains stable for extended periods, making it convenient for both immediate use and long-term research projects.

In conclusion, Methyl 6-cyano-2-fluoro-3-methoxybenzoate (CAS No. 1007455-29-9) represents a valuable tool in modern synthetic chemistry. Its unique combination of functional groups, synthetic versatility, and relevance to current drug discovery trends make it an important compound for researchers across multiple disciplines. As the chemical industry continues to evolve, this multifunctional aromatic ester will undoubtedly play a significant role in the development of new pharmaceuticals, agrochemicals, and specialty materials.

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